5-乙烯基-1,2,3-三氟苯

描述

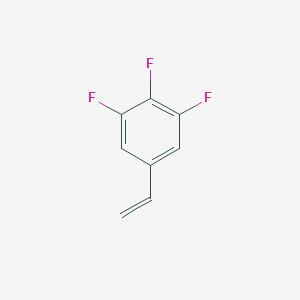

5-Ethenyl-1,2,3-trifluorobenzene is a chemical compound with the molecular formula C8H3F3 . It is a liquid at room temperature . The compound is also known by other names such as 3,4,5-Trifluorophenylacetylene .

Molecular Structure Analysis

The molecular structure of 5-Ethenyl-1,2,3-trifluorobenzene consists of a benzene ring with three fluorine atoms and an ethynyl group attached . The InChI code for this compound is 1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H .

Physical And Chemical Properties Analysis

5-Ethenyl-1,2,3-trifluorobenzene has a molecular weight of 156.11 g/mol . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C . The compound has a density of approximately 1.235 g/cm3 .

科研应用

喹诺酮抗菌药物的合成

5-乙烯基-1,2,3-三氟苯衍生物用于合成喹诺酮抗菌药物。Turner和Suto(1993年)的一项研究讨论了从1-溴-2,4,5-三氟苯和2,4,5-三氟-3-羟基苯甲酸合成3-乙烯基、3-乙炔基、3-芳基和3-环丙基-2,4,5-三氟苯甲酸。这些化合物在喹诺酮抗菌药物的发展中起着重要的中间体作用(Turner & Suto, 1993)。

甲醇转化为烃的反应

在催化领域,5-乙烯基-1,2,3-三氟苯衍生物的衍生物在将甲醇转化为烃的过程中发挥作用。Bjørgen等人(2007年,2006年)和Svelle等人(2006年,2007年)关于沸石H-ZSM-5上的研究详细描述了该过程中的反应机制和产物形成。这些研究强调了甲基苯作为烃池型机制中间体的作用,有助于乙烯和丙烯的形成(Bjørgen等人,2007年),(Svelle et al., 2006)。

制药工业中的连续流合成

Deng等人(2015年)描述了一种用于合成2,4,5-三氟苯甲酸的连续微流程过程,这是从5-乙烯基-1,2,3-三氟苯衍生物衍生的中间体,在制药工业和材料科学中具有重要应用。该过程涉及产生不稳定的芳基格氏试剂,然后与CO2气体发生反应(Deng et al., 2015)。

化学合成中的乙基化催化剂

Booth等人(1987年)探讨了三氟甲磺酸(三氟乙酸)作为苯乙基化的催化剂,这是化学合成中的重要反应。他们的研究结果表明,与AlCl3和FSO3H等其他催化剂相比,三氟乙酸显示出更优越的催化活性(Booth et al., 1987)。

Safety And Hazards

5-Ethenyl-1,2,3-trifluorobenzene is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

性质

IUPAC Name |

5-ethenyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZYGHMGBOZTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570153 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethenyl-1,2,3-trifluorobenzene | |

CAS RN |

159294-99-2 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)